molecular formula C23H28N4O5 B2931835 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide CAS No. 1226434-78-1

4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2931835
CAS No.: 1226434-78-1
M. Wt: 440.5
InChI Key: WGSQWHYQNXEVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine-1-carboxamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via an ethylcarboxamide group and a 2-ethoxyphenyl substituent. The benzo[d][1,3]dioxole group is known for enhancing metabolic stability and modulating electron-rich aromatic interactions, while the piperazine core contributes to conformational flexibility and receptor binding . The 2-ethoxyphenyl group introduces steric and electronic effects that may influence selectivity for biological targets such as serotonin or dopamine receptors .

Properties

IUPAC Name

4-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-N-(2-ethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-2-30-19-6-4-3-5-18(19)25-23(29)27-13-11-26(12-14-27)10-9-24-22(28)17-7-8-20-21(15-17)32-16-31-20/h3-8,15H,2,9-14,16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSQWHYQNXEVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a complex organic molecule with significant potential in pharmacology due to its structural features. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure

The compound features a piperazine ring substituted with various functional groups, particularly a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula is C22H25N4O4C_{22}H_{25}N_{4}O_{4}, and it has a molecular weight of approximately 428.5 g/mol.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC22H25N4O4
Molecular Weight428.5 g/mol
CAS Number1226457-98-2

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the benzo[d][1,3]dioxole moiety enhances its potential as an inhibitor of certain enzymes involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on α-amylase, an enzyme critical in carbohydrate metabolism. In vitro studies indicate significant inhibition with IC50 values around 0.68 µM .
  • Cytotoxicity : Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Case Studies

  • Antidiabetic Potential : In vivo studies using a streptozotocin-induced diabetic mouse model revealed that the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration . This indicates its potential as a therapeutic agent for managing diabetes.
  • Anticancer Activity : A study evaluated the cytotoxicity of the compound against several cancer cell lines, revealing varying degrees of effectiveness (26–65 µM) depending on the specific cell line tested .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, with studies showing modulation of pro-inflammatory cytokines such as IL-6 and TNF-α in response to treatment .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionIC50 = 0.68 µM against α-amylase
CytotoxicityEffective against cancer cell lines (26–65 µM)
AntidiabeticReduced blood glucose levels in mice
Anti-inflammatoryModulation of IL-6 and TNF-α

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps that require careful optimization to achieve high yields and purity. The reactions are significant for modifying the compound to enhance its biological activity or facilitate further chemical modifications.

Synthesis Steps

  • Formation of the Piperazine Ring : Initial synthesis involves creating the piperazine core from appropriate precursors.
  • Introduction of Functional Groups : Subsequent steps incorporate the benzo[d][1,3]dioxole moiety and other substituents through coupling reactions.

Chemical Reactions Analysis

Amide Bond Formation

The benzo[d] dioxole-5-carboxamidoethyl and piperazine-1-carboxamide groups are synthesized via amide coupling reactions :

Step Reaction Reagents/Conditions Source
1Activation of benzo[d] dioxole-5-carboxylic acidEDCl/HOBt, DMF, 0–25°C
2Coupling with ethylenediamine derivativeStirred for 12–24 h under N₂
3Piperazine carboxamide formation2-Ethoxyphenyl isocyanate, THF, reflux
  • Mechanism : Carboxylic acid activation via carbodiimide (EDCl) forms an active ester, which reacts with amines to yield amides. Piperazine reacts with isocyanates to form carboxamides.

Piperazine Functionalization

The piperazine core is functionalized via nucleophilic substitution or Mannich reactions :

Modification Reagents Conditions Yield Source
Alkylation of piperazine2-Chloroethylbenzo[d] dioxole-5-carboxamideK₂CO₃, DMF, 80°C75–85%
Carboxamide introductionPhosgene or CDIAnhydrous THF, 0°C → RT60–70%
  • Key Insight : Piperazine’s secondary amines require controlled stoichiometry to avoid over-alkylation .

Cyclopropane Ring Stability

The benzo[d] dioxole moiety’s cyclopropane ring remains stable under acidic (pH 2–6) and basic (pH 8–10) conditions but degrades in strong oxidizing agents (e.g., KMnO₄) .

Reaction Optimization Data

Parameter Optimal Condition Impact on Yield
SolventDMF (aprotic)↑ Yield by 20% vs. THF
Temperature25°C (amide coupling)Prevents decomposition
CatalystHATU > EDCl85% vs. 72% yield

Data compiled from .

Degradation Pathways

  • Hydrolysis : Carboxamide bonds hydrolyze under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions at 80°C .
  • Oxidative Degradation : Benzo[d] dioxole undergoes ring-opening with H₂O₂/Fe²⁺, forming catechol derivatives .

Key Research Findings

  • Patent WO2007087066A2 : Similar benzo[d] dioxole carboxamides show stability in physiological pH, critical for ABC transporter modulation .
  • J. Org. Chem. (Source 1) : Piperazine carboxamides synthesized via Ugi reactions achieve >90% diastereoselectivity under mild conditions .
  • Royal Society of Chemistry (Source 7) : Carboxamide ethyl linkers enhance solubility by 40% compared to methyl analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Cores

Compound Name / ID Key Structural Differences Pharmacological Implications Reference
2-((1-(2-(N-(4-Chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid Piperidine instead of piperazine; 4-chlorophenyl substituent; phosphoric acid salt. Improved plasma half-life due to phosphate salt; selective IP agonist activity .
p-MPPI and p-MPPF 2-Methoxyphenyl on piperazine; p-iodo/fluoro-benzamido ethyl chain. Competitive 5-HT1A receptor antagonists; no partial agonist activity .
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide Pyridazine substituent on piperazine; methyl linker instead of ethylcarboxamide. Potential kinase inhibition due to pyridazine heterocycle; uncharacterized pharmacokinetics .
  • Piperazine vs.
  • Substituent Effects : The 2-ethoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl () or halogenated benzamido groups (). This may enhance binding to dopaminergic over serotonergic receptors .

Analogues with Benzo[d][1,3]dioxole Motifs

Compound Name / ID Key Structural Differences Pharmacological Implications Reference
N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(2-fluorophenyl)acetamide Acetamide linker instead of piperazine-carboxamide; 2-fluorophenyl substituent. Simplified structure with unconfirmed target selectivity; likely lower metabolic stability .
1-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone Direct benzo[d][1,3]dioxole carbonyl on piperazine; ketone substituent. Enhanced rigidity may limit bioavailability; uncharacterized receptor activity .
  • Linker Flexibility : The ethylcarboxamide spacer in the target compound may improve binding pocket accommodation compared to rigid carbonyl or acetamide linkers .

Functional Group Impact on Selectivity and Potency

  • Phosphoric Acid Salt () : Enhances aqueous solubility and oral bioavailability compared to the neutral carboxamide in the target compound .
  • 2-Ethoxy vs. 2-Methoxy () : Ethoxy’s larger steric bulk may reduce off-target interactions at 5-HT1A receptors compared to methoxy derivatives, though this requires empirical validation .
  • Heterocyclic Substituents (): Pyridazine () vs.

Receptor Binding and Selectivity

  • The target compound’s piperazine-carboxamide scaffold is associated with dual dopaminergic/serotonergic activity, as seen in structurally related 5-HT1A antagonists () and D3 ligands ().
  • The benzo[d][1,3]dioxole moiety may confer metabolic resistance to oxidative degradation, as observed in IP agonists ().

Pharmacokinetic Properties

  • Half-Life : Phosphoric acid salts () extend half-life via improved solubility, whereas the target compound’s ethoxyphenyl group may increase lipophilicity and tissue penetration .
  • Metabolism : Methylenedioxy groups are prone to cytochrome P450-mediated demethylenation, but this is mitigated by the ethylcarboxamide spacer in the target compound .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis of piperazine-carboxamide derivatives typically involves multi-step protocols. For example:

  • Amide bond formation : React benzo[d][1,3]dioxole-5-carboxylic acid with ethylenediamine derivatives using coupling agents like HATU or EDCI in DMF .
  • Piperazine functionalization : Introduce the 2-ethoxyphenyl group via nucleophilic substitution or carboxamide coupling under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Purification : Normal-phase chromatography (10% methanol/0.1% ammonium) or recrystallization from chloroform/methanol mixtures improves purity .
    Optimization : Adjust reaction time, temperature, and stoichiometry. For example, using excess 1-(2-ethoxyphenyl)piperazine (1.2 eq) and monitoring intermediates via TLC or LC-MS can enhance yields .

Q. How can structural characterization be systematically performed for this compound?

A rigorous characterization pipeline includes:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxyphenyl protons at δ ~6.8–7.2 ppm, piperazine methylenes at δ ~2.5–3.5 ppm) .
    • ESI-MS : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • X-ray crystallography : Resolve 3D conformation, particularly piperazine ring puckering and amide bond geometry .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s bioactivity and electronic properties?

  • Density Functional Theory (DFT) :
    • Use B3LYP/6-311G** to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Solvent effects (water) are modeled via IEFPCM .
    • Example: A HOMO-LUMO gap <4 eV suggests potential reactivity in electron-transfer pathways .
  • Molecular Docking :
    • Target receptors like 5-HT1A or dopamine D3 (PDB IDs: 7E2Z, 3PBL). The ethoxyphenyl group may form π-π interactions with Phe residues, while the piperazine engages in hydrogen bonding .
    • Software: AutoDock Vina or Schrödinger Suite, with binding affinity scores <−7 kcal/mol indicating strong interactions .

Q. How can researchers resolve contradictory data in receptor binding assays?

Contradictions may arise from assay conditions or structural variability:

  • Experimental variables :
    • Test radioligand displacement (e.g., [³H]WAY-100635 for 5-HT1A) at varying pH (7.4 vs. 6.8) and ionic strengths .
    • Compare competitive binding in HEK293 vs. CHO cell lines to assess receptor isoform specificity.
  • Structural analysis :
    • Perform SAR studies by modifying the ethoxyphenyl or benzo[d][1,3]dioxole moieties. For example, replacing ethoxy with methoxy reduces steric hindrance .

Q. What strategies are effective for analyzing metabolic stability and toxicity in preclinical studies?

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Low stability (<30% remaining at 1 hr) suggests rapid metabolism .
    • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ >10 µM indicates low inhibition risk .
  • In silico tools :
    • Use ADMET Predictor™ or SwissADME to estimate logP (optimal: 2–4) and blood-brain barrier permeability .

Q. How can reaction mechanisms for piperazine-carboxamide derivatives be validated experimentally?

  • Kinetic studies :
    • Monitor intermediate formation via stopped-flow NMR during amide coupling. Pseudo-first-order kinetics (kobs ~10⁻³ s⁻¹) suggest rate-limiting acylation .
  • Isotopic labeling :
    • Synthesize ¹⁵N-labeled piperazine to track nitrogen participation in bond formation via ¹H-¹⁵N HMBC .

Methodological Notes

  • Data contradiction analysis : Cross-validate spectral data (e.g., NMR shifts) with computational predictions (DFT) to confirm assignments .
  • Experimental design : Use fractional factorial designs (e.g., Taguchi method) to optimize synthesis parameters (temperature, solvent, catalyst) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.